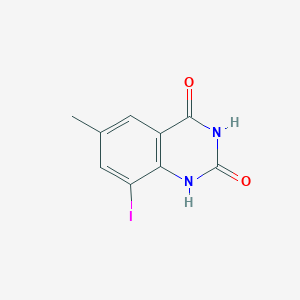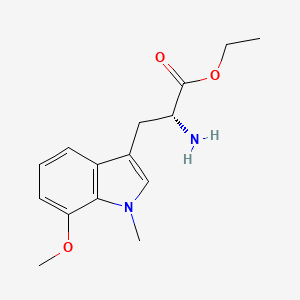
7-Methoxy-1-methyl-D-tryptophan ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-1-methyl-D-tryptophan ethyl ester is a synthetic compound with the molecular formula C15H20N2O3 and a molecular weight of 276.33 g/mol . This compound is a derivative of tryptophan, an essential amino acid, and features a methoxy group at the 7th position and a methyl group at the 1st position of the indole ring. The ethyl ester group is attached to the carboxyl group of the tryptophan moiety.
Preparation Methods
The synthesis of 7-Methoxy-1-methyl-D-tryptophan ethyl ester involves several steps, typically starting with the protection of the amino group of tryptophan. The methoxy group is introduced via methylation, and the methyl group is added through a similar process. The final step involves esterification to form the ethyl ester . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and solvents.
Chemical Reactions Analysis
7-Methoxy-1-methyl-D-tryptophan ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxindole derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted products
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Methoxy-1-methyl-D-tryptophan ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of certain enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving tryptophan metabolism.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 7-Methoxy-1-methyl-D-tryptophan ethyl ester involves its interaction with specific molecular targets, such as enzymes involved in tryptophan metabolism. It may act as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a role in immune regulation and cancer progression . By inhibiting IDO, the compound can modulate immune responses and potentially exert anti-tumor effects.
Comparison with Similar Compounds
7-Methoxy-1-methyl-D-tryptophan ethyl ester can be compared with other tryptophan derivatives, such as:
1-Methyl-D-tryptophan: Known for its role as an IDO inhibitor, similar to this compound.
Indole-3-acetic acid: A plant hormone derived from tryptophan, used in plant growth regulation.
5-Methoxytryptamine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
655239-35-3 |
|---|---|
Molecular Formula |
C15H20N2O3 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
ethyl (2R)-2-amino-3-(7-methoxy-1-methylindol-3-yl)propanoate |
InChI |
InChI=1S/C15H20N2O3/c1-4-20-15(18)12(16)8-10-9-17(2)14-11(10)6-5-7-13(14)19-3/h5-7,9,12H,4,8,16H2,1-3H3/t12-/m1/s1 |
InChI Key |
ZBYBUVVYVZLHHZ-GFCCVEGCSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CN(C2=C1C=CC=C2OC)C)N |
Canonical SMILES |
CCOC(=O)C(CC1=CN(C2=C1C=CC=C2OC)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


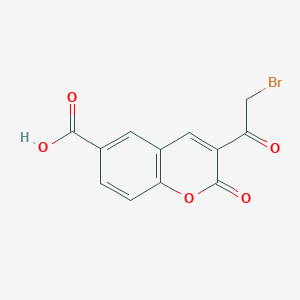
![({2-[6-(Cyclobutylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12529421.png)
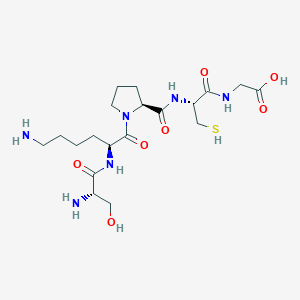
![2-Methyl-1-[3-(methylsulfanyl)phenyl]-2-(morpholin-4-yl)propan-1-one](/img/structure/B12529424.png)
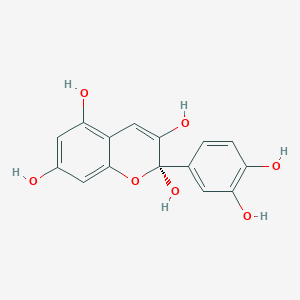
![{[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl}phosphonic acid](/img/structure/B12529429.png)

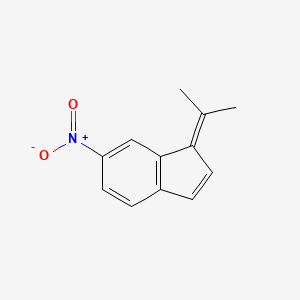
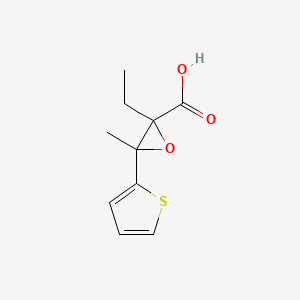
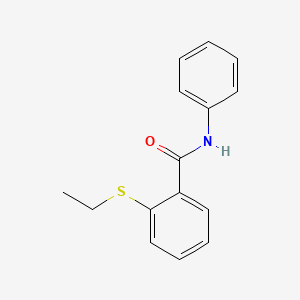
![N-[4-(prop-2-enoyl)phenyl]acetamide](/img/structure/B12529466.png)
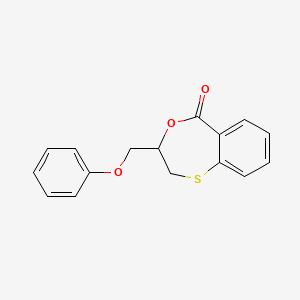
![Phenol, 4-[4,5-bis(4-hydroxyphenyl)-1H-imidazol-2-yl]-3,5-dichloro-](/img/structure/B12529477.png)
